molecular formula C15H18N2O2 B12215093 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B12215093
M. Wt: 258.32 g/mol
InChI Key: POXAWGIZXXPPHR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic diketopiperazine derivative characterized by a diazaspiro[4.5]decane core and a 4-methoxyphenyl substituent. Its molecular formula is C₁₆H₂₀N₂O₂ (CAS 1044505-05-6), with a molecular weight of 272.35 g/mol . This compound is synthesized via alkylation or condensation reactions involving ethylenediamine and carboxylic acid derivatives, as detailed in protocols from the International Journal of Molecular Sciences (2014) . Its structural analogs vary in substituents (e.g., halogens, methyl groups), spiro ring size, and functional groups (e.g., thiones, esters), which influence physicochemical properties and reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-7-5-11(6-8-12)13-14(18)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXAWGIZXXPPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions. One common method is the Ugi reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the spiro compound . Reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be more efficient than conventional methods. Microwave irradiation can significantly reduce reaction times and increase yields, making it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in lipid biosynthesis, leading to the disruption of cellular processes in bacteria and fungi. The compound’s rigid structure allows it to fit into enzyme active sites, blocking their activity and exerting its biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and synthetic parameters of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one with its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Modifications
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 1044505-05-6 C₁₆H₂₀N₂O₂ 272.35 65%* Not reported 4-OCH₃ substituent
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 923975-81-9 C₁₄H₁₅ClN₂O 262.74 60–90% 162–183† 4-Cl substituent
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 950651-23-7 C₁₄H₁₇BrN₂O 331.20 Not reported Not reported 4-Br substituent
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 52546-93-7 C₁₅H₁₈N₂OS 274.38 Not reported Not reported 2-Thione (C=S) vs. 2-one (C=O)
1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione Not reported C₁₇H₂₂N₂O₃ 302.37 60% 110 Larger spiro[5.5] ring
Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate Not reported C₁₈H₂₀N₂O₄ 328.36 65% Oil (no m.p.) Ester functionalization at N9 position

*Yield estimated from alkylation protocols in ; †Melting points vary depending on substituents (e.g., 4-CH₃ analogs melt at 88°C ).

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., 4-OCH₃) lower melting points compared to electron-withdrawing groups (e.g., 4-Cl, 4-Br). For example, 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione melts at 110°C , while 3-(4-Chlorophenyl) analogs exceed 160°C .
  • Thione derivatives (C=S) exhibit higher molecular weights than their ketone counterparts (C=O) due to sulfur’s atomic mass .

Spiro Ring Size :

  • Larger spiro[5.5] systems (e.g., 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione) show reduced yields (60%) compared to spiro[4.5] analogs (65–85%) , likely due to increased steric hindrance during synthesis.

Functional Group Modifications :

  • Ester derivatives (e.g., methyl acetates) are synthesized as viscous oils, while diketopiperazines generally form solids .

Biological Activity

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure allows for various interactions with biological systems, making it a subject of interest in drug development and therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.38 g/mol
CAS Number 52546-93-7

The biological activity of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the modulation of enzymatic activities and receptor functions, influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation: Interaction with neurotransmitter receptors could result in neuroprotective effects, as observed in studies involving cognitive function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
  • Neuroprotective Effects: Research indicates that it may protect against neurodegenerative conditions by modulating cholinergic systems.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one:

  • A study published in PubMed demonstrated that the compound exhibited significant inhibition of secretion in a Type III Secretion System (T3SS) model at concentrations up to 50 μM, indicating its potential use in bacterial infection treatment .
  • Another research effort highlighted its neuroprotective effects against ketamine-induced cognitive deficits in animal models, restoring normal cholinergic function .

Comparative Analysis

The unique structure of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be compared with other spirocyclic compounds:

Compound NameBiological ActivityUnique Features
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-oneAntimicrobial, AnticancerSpirocyclic structure
SpirooxindolesAnticancerDifferent functional groups
SpirotetrahydroquinolinesAntimicrobialVarying reactivity

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